molecular formula C15H16N2O4 B3598126 N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide

N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide

Cat. No.: B3598126
M. Wt: 288.30 g/mol
InChI Key: UGCPJPBHWUPJTF-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide: is a chemical compound that belongs to the class of pyridinecarboxamides. It is characterized by the presence of a pyridine ring attached to a carboxamide group and a 3,4,5-trimethoxyphenyl group. This compound has gained attention in scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 3,4,5-trimethoxyaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted phenylpyridine compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide involves its interaction with molecular targets such as tubulin. By binding to the colchicine binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This disruption of microtubule dynamics is a key mechanism by which the compound exerts its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Combretastatin A-4: A well-known tubulin polymerization inhibitor with a similar 3,4,5-trimethoxyphenyl group.

    Colchicine: Another tubulin inhibitor that shares structural similarities with N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide.

    Podophyllotoxin: A natural product with anticancer properties that also targets tubulin.

Uniqueness

This compound is unique due to its specific structural features, which allow it to interact with tubulin in a manner similar to but distinct from other tubulin inhibitors. Its trimethoxyphenyl group enhances its binding affinity and specificity for the colchicine binding site, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-19-12-8-11(9-13(20-2)14(12)21-3)17-15(18)10-4-6-16-7-5-10/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCPJPBHWUPJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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